N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H19NO3S and its molecular weight is 305.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds structurally related to the query compound, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown significant antibacterial and antifungal properties, alongside profound antioxidant potential. Such research underscores the potential of cyclopropyl and thiophene derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Synthesis and Bioactivity of Schiff Bases
Research into cycloalkylthiophene Schiff bases and their metal complexes has demonstrated effective antibacterial and antifungal activities against a variety of pathogenic strains. These studies highlight the utility of cyclopropyl and thiophene moieties in the design of bioactive compounds with potential applications in addressing drug-resistant microbial infections (Altundas et al., 2010).
Larvicidal Properties
The synthesis of carboxamide derivatives related to cis-permethrin has explored their larvicidal properties against mosquito larvae. This research provides a foundation for developing new insecticidal compounds leveraging the structural attributes of cyclopropylcarboxamides, potentially contributing to vector control strategies (Taylor et al., 1998).
Crystal Structure Analysis
Studies on the crystal structure of thiophene derivatives offer insights into the molecular interactions and stability of such compounds, contributing to the understanding of their physicochemical properties and facilitating the design of compounds with tailored functionalities (Sharma et al., 2016).
Antitubercular Agents
Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which share structural similarities with the query compound, have been synthesized and evaluated for antitubercular activity. These compounds have shown promise as potent inhibitors of Mycobacterium tuberculosis, suggesting the potential of thiophene derivatives in the development of new antitubercular therapies (Marvadi et al., 2020).
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-10-8-13(11(2)20-10)15(18)17-9-16(19,12-5-6-12)14-4-3-7-21-14/h3-4,7-8,12,19H,5-6,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVZZDOQWARBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.